
5-Fluoro-6-(3-fluorophenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-(3-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 It is a derivative of picolinic acid, which is a pyridine carboxylate This compound is characterized by the presence of fluorine atoms at the 5 and 3 positions of the phenyl and picolinic acid rings, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(3-fluorophenyl)picolinic acid typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms at the desired positions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Fluoro-6-(3-fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
5-Fluoro-6-(3-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of fluorinated molecules on biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated compounds are often more metabolically stable and can exhibit improved pharmacokinetic properties.
Industry: In industrial applications, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 5-Fluoro-6-(3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and interact with electron-rich regions of target molecules. This can influence the binding affinity and selectivity of the compound for its targets. Additionally, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, leading to improved pharmacokinetic properties.
相似化合物的比较
Similar Compounds
5-Fluoro-2-picolinic acid: This compound is similar in structure but lacks the additional fluorine atom on the phenyl ring.
6-(3-Fluorophenyl)picolinic acid: This compound has a similar structure but with the fluorine atom only on the phenyl ring.
Uniqueness
5-Fluoro-6-(3-fluorophenyl)picolinic acid is unique due to the presence of fluorine atoms at both the 5 and 3 positions. This dual fluorination can enhance the compound’s chemical and biological properties, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C12H7F2NO2 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC 名称 |
5-fluoro-6-(3-fluorophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15-11)12(16)17/h1-6H,(H,16,17) |
InChI 键 |
MSQPBCDFNIWXMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




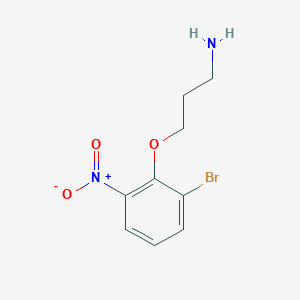
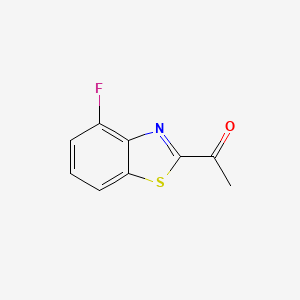

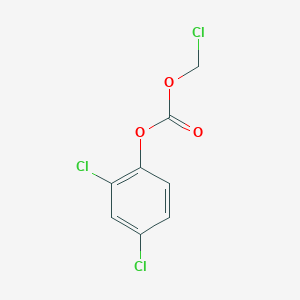
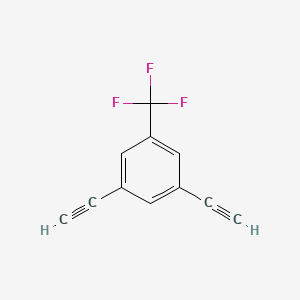
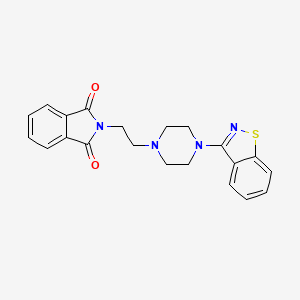
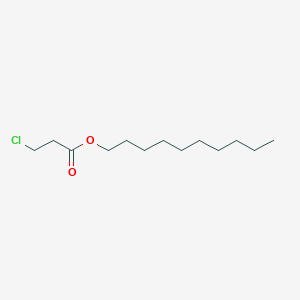
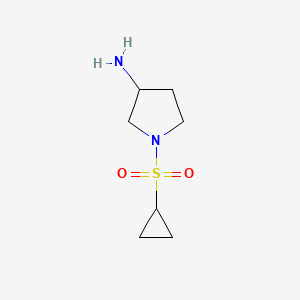

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)


